Ethyl 5-amino-4-chloroisoxazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

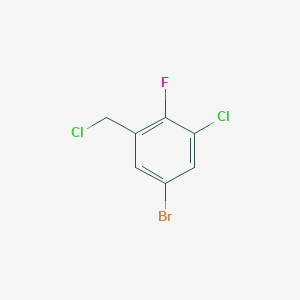

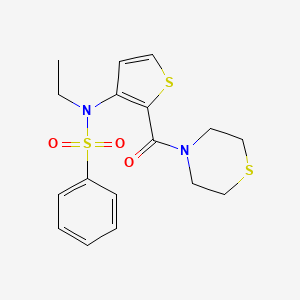

Ethyl 5-amino-4-chloroisoxazole-3-carboxylate is a chemical compound with the molecular formula C6H7ClN2O3 and a molecular weight of 190.58 . It is typically stored at 4°C and is available in powder form .

Molecular Structure Analysis

The InChI code for Ethyl 5-amino-4-chloroisoxazole-3-carboxylate is 1S/C6H7ClN2O3/c1-2-11-6(10)4-3(7)5(8)12-9-4/h2,8H2,1H3 .Physical And Chemical Properties Analysis

Ethyl 5-amino-4-chloroisoxazole-3-carboxylate is a powder that is stored at 4°C . The compound has a molecular weight of 190.58 .Wissenschaftliche Forschungsanwendungen

Synthetic Applications and Biological Activity

Derivatives of thiazole groups, such as Ethyl 2-amino-4-methylthiazole-5-carboxylate, have been explored for their antimicrobial activities, emphasizing the significance of synthetic modifications for enhancing biological properties. These derivatives exhibit antimicrobial activity against strains of bacteria and fungi, underscoring the potential of Ethyl 5-amino-4-chloroisoxazole-3-carboxylate in similar applications if subjected to analogous synthetic modifications (Desai, Bhatt, & Joshi, 2019).

The crystal structure analysis of Ethyl 2-aminooxazole-5-carboxylate, a compound structurally related to Ethyl 5-amino-4-chloroisoxazole-3-carboxylate, suggests the importance of intermolecular hydrogen bonding and dipole-dipole interactions in defining the chemical behavior and potential reactivity of such compounds, which could be critical for designing molecules with desired properties (Kennedy, Khalaf, Suckling, & Waigh, 2001).

Novel 2-amino-5-hydroxyindole derivatives, including compounds with structural similarities to Ethyl 5-amino-4-chloroisoxazole-3-carboxylate, have been synthesized and shown to potently inhibit 5-lipoxygenase, an enzyme critical in the biosynthesis of leukotrienes associated with inflammatory and allergic diseases. This highlights the therapeutic potential of such compounds in treating LT-associated diseases (Landwehr et al., 2006).

Chemical Synthesis and Mechanistic Insights

A Strecker approach to synthesizing 2-substituted ethyl 5-aminothiazole-4-carboxylates demonstrates the versatility of chemical synthesis strategies in accessing a broad range of heterocyclic compounds, which could inspire similar synthetic routes for Ethyl 5-amino-4-chloroisoxazole-3-carboxylate derivatives (Cheng et al., 2016).

The study on Schiff and Mannich bases of Isatin derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones indicates the potential for creating bioactive molecules through the combination of different chemical moieties, which could extend to the functionalization of Ethyl 5-amino-4-chloroisoxazole-3-carboxylate for pharmaceutical applications (Bekircan & Bektaş, 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

ethyl 5-amino-4-chloro-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O3/c1-2-11-6(10)4-3(7)5(8)12-9-4/h2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBDAVFYKGJEJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-amino-4-chloroisoxazole-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7,8-Trimethyl-6-(2-morpholin-4-ylethyl)-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2732296.png)

![2-Chloro-N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]propanamide](/img/structure/B2732297.png)

![Spiro[azetidine-3,3'-indolin]-2'-one 2,2,2-trifluoroacetate](/img/structure/B2732300.png)

![1-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2732303.png)

![2-[(1-Tert-butylazetidin-3-yl)oxy]-3-methylpyrazine](/img/structure/B2732304.png)

![2-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2732306.png)

![6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2732310.png)